(4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301885
InChI: InChI=1S/C17H13N5OS/c1-11-16(17(23)22(21-11)13-5-3-2-4-6-13)20-19-12-7-8-14-15(9-12)24-10-18-14/h2-10,21H,1H3
SMILES:
Molecular Formula: C17H13N5OS
Molecular Weight: 335.4 g/mol

(4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC16301885

Molecular Formula: C17H13N5OS

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C17H13N5OS
Molecular Weight 335.4 g/mol
IUPAC Name 4-(1,3-benzothiazol-6-yldiazenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C17H13N5OS/c1-11-16(17(23)22(21-11)13-5-3-2-4-6-13)20-19-12-7-8-14-15(9-12)24-10-18-14/h2-10,21H,1H3
Standard InChI Key NZAZMLASNBWGJC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC4=C(C=C3)N=CS4

Introduction

(4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone class. It features a pyrazolone core substituted with a benzothiazole moiety, which contributes to its potential pharmacological properties. The molecular formula of this compound is C16_{16}H15_{15}N3_{3}OS, indicating a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

The compound's structure includes a pyrazolone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of a benzothiazole group, a sulfur-containing heterocycle, enhances its chemical properties and potential biological activities. The phenyl group attached to the pyrazolone ring further contributes to its structural complexity and reactivity.

Synthesis

The synthesis of (4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. These steps may include the preparation of the benzothiazole ring and the introduction of the hydrazinylidene moiety under controlled conditions such as temperature and time to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compound.

Biological Activities

Compounds similar to (4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have been reported to exhibit antimicrobial and anticancer activities. The mechanism of action often involves interactions with specific molecular targets within biological systems, which can modulate enzyme or receptor activities, leading to various biological effects.

Spectroscopic Characteristics

The compound exhibits distinct spectroscopic characteristics, which are crucial for understanding its molecular structure and reactivity. Techniques such as NMR and IR spectroscopy provide data on molecular vibrations and electronic transitions, aiding in the identification and characterization of the compound.

Potential Applications

Given its structural features and potential biological activities, (4E)-4-[2-(1,3-benzothiazol-6-yl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may have applications in medicinal chemistry, particularly in the development of drugs with antimicrobial or anticancer properties. Further research is needed to explore its efficacy and safety profiles in various biological systems.

Comparison with Similar Compounds

Similar compounds, such as those featuring benzothiazole or pyrazolone moieties, have shown promising biological activities. For instance, benzothiazole derivatives have been studied for their anti-inflammatory and antimicrobial properties . Pyrazolone derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer effects.

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